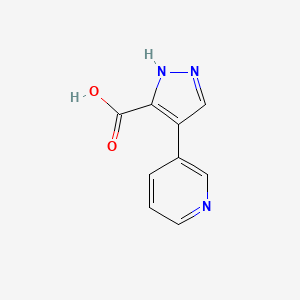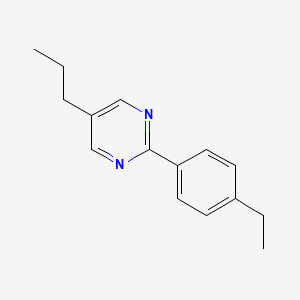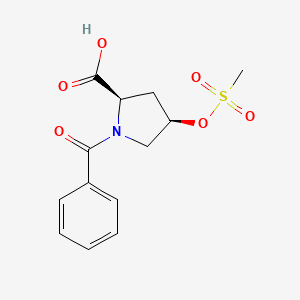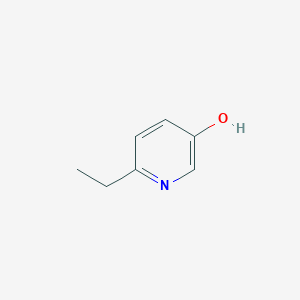
2-Imidazol-1-YL-1-methyl-ethylamine dihydrochloride
Overview
Description
2-Imidazol-1-YL-1-methyl-ethylamine dihydrochloride is a chemical compound with the following properties:
- IUPAC Name : 1-(1H-imidazol-1-yl)-2-propanamine dihydrochloride
- Molecular Formula : C<sub>6</sub>H<sub>13</sub>Cl<sub>2</sub>N<sub>3</sub>
- Molecular Weight : 198.09 g/mol
- Physical Form : White to yellow solid
- Solubility : Highly soluble in water and other polar solvents
- Purity : 95%
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-(1H-imidazol-1-yl)ethylamine with hydrochloric acid. The resulting dihydrochloride salt is the final product.
Molecular Structure Analysis
The molecular structure of 2-Imidazol-1-YL-1-methyl-ethylamine dihydrochloride consists of a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds. It is amphoteric, exhibiting both acidic and basic properties.
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including tautomerization and substitution reactions. Its derivatives exhibit diverse biological activities, such as antibacterial, antiviral, and antifungal properties.
Physical And Chemical Properties Analysis
- Melting Point : Not specified
- Boiling Point : Not specified
- Density : Not specified
- Flash Point : Not applicable
- Storage Temperature : 2-8°C
Scientific Research Applications
Corrosion Inhibition
2-Imidazol-1-yl-1-methyl-ethylamine dihydrochloride and its derivatives have been investigated for their potential as corrosion inhibitors. Studies demonstrate their effectiveness in protecting mild steel in hydrochloric acid solutions, highlighting the compound's utility in industrial applications where corrosion resistance is critical. The mechanism involves the formation of a protective layer on the metal surface, significantly reducing corrosion rates. Theoretical calculations support the empirical findings, indicating that these compounds offer a promising avenue for corrosion protection technologies (Zhang et al., 2015).
Catalysis in Organic Synthesis
In the realm of organic chemistry, 2-Imidazol-1-yl-1-methyl-ethylamine dihydrochloride derivatives serve as efficient catalysts in transesterification and acylation reactions. These reactions are fundamental in synthesizing esters from alcohols, with the derivatives facilitating the process under mild conditions. Such catalytic activity underscores the importance of these compounds in streamlining synthetic pathways, potentially leading to more efficient and sustainable chemical manufacturing processes (Grasa et al., 2003).
Biological Activities
The biological activities of 2-Imidazol-1-yl-1-methyl-ethylamine dihydrochloride derivatives are a significant area of research interest. These compounds have been evaluated for their potential as H2 receptor agonists, offering insights into their therapeutic applications. Additionally, studies have explored their antibacterial properties, indicating that these derivatives could contribute to developing new antimicrobial agents. This highlights the compound's potential impact on healthcare and medicine, offering new strategies for treating various conditions (Vitali et al., 1984).
Safety And Hazards
- Hazard Statements : H302 (Harmful if swallowed), H319 (Causes serious eye irritation)
- Precautionary Statements : P305+P351+P338 (In case of contact with eyes, rinse cautiously with water for several minutes), P301+P312+P330 (If swallowed, call a poison center or doctor, rinse mouth)
- Storage Class Code : 11 (Combustible solids)
Future Directions
Research on the pharmacological activities and potential applications of this compound should continue. Investigating its role in drug development and exploring novel derivatives could lead to valuable therapeutic agents.
Please note that this analysis is based on available information, and further studies may provide additional insights. If you have any specific questions or need further details, feel free to ask!
properties
IUPAC Name |
1-imidazol-1-ylpropan-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-6(7)4-9-3-2-8-5-9;;/h2-3,5-6H,4,7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKURTZKYHMFBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CN=C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590008 | |
| Record name | 1-(1H-Imidazol-1-yl)propan-2-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Imidazol-1-YL-1-methyl-ethylamine dihydrochloride | |
CAS RN |
1158449-43-4 | |
| Record name | 1-(1H-Imidazol-1-yl)propan-2-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![6,8-Dioxo-5,7-diazaspiro[3.4]octane-2-carboxylic acid](/img/structure/B1612347.png)
